molecular formula C18H16O4 B5762047 7-isopropoxy-3-phenoxy-4H-chromen-4-one CAS No. 303095-15-0

7-isopropoxy-3-phenoxy-4H-chromen-4-one

Cat. No.: B5762047
CAS No.: 303095-15-0
M. Wt: 296.3 g/mol
InChI Key: VCBOTUJXIWTFFR-UHFFFAOYSA-N
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Description

7-Isopropoxy-3-phenoxy-4H-chromen-4-one (IUPAC name: 3-phenyl-7-(propan-2-yloxy)-4H-chromen-4-one) is a synthetic chromen-4-one derivative characterized by an isopropoxy group at position 7 and a phenoxy substituent at position 3. Its molecular formula is C₁₉H₁₈O₄ (molar mass: 310.34 g/mol), with a CAS registry number of 315233-35-3 . Chromen-4-one derivatives are widely studied for their structural diversity and applications in materials science, pharmaceuticals, and agrochemicals. This compound’s synthesis typically involves nucleophilic substitution reactions, such as alkylation of a hydroxyl precursor with isopropyl bromide under basic conditions (e.g., K₂CO₃/KI in DMF) .

Properties

IUPAC Name

3-phenoxy-7-propan-2-yloxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4/c1-12(2)21-14-8-9-15-16(10-14)20-11-17(18(15)19)22-13-6-4-3-5-7-13/h3-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCBOTUJXIWTFFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303095-15-0
Record name 7-ISOPROPOXY-3-PHENOXY-4H-CHROMEN-4-ONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-isopropoxy-3-phenoxy-4H-chromen-4-one typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the condensation of 3-phenoxy-4H-chromen-4-one with isopropyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-isopropoxy-3-phenoxy-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to dihydro derivatives.

    Substitution: The phenoxy and isopropoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted chromenones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

7-isopropoxy-3-phenoxy-4H-chromen-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 7-isopropoxy-3-phenoxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and signaling pathways involved in inflammation and oxidative stress. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential role in inhibiting key enzymes and reducing the production of reactive oxygen species.

Comparison with Similar Compounds

Table 1: Substituent Positions and Functional Groups

Compound Name Position 7 Position 3 Position 2/Other Molecular Formula Molar Mass (g/mol)
This compound Isopropoxy (O-iPr) Phenoxy (OPh) - C₁₉H₁₈O₄ 310.34
7-Ethoxy-3-phenyl-4H-chromen-4-one Ethoxy (OEt) Phenyl (Ph) - C₁₇H₁₄O₃ 266.29
7-Hydroxy-3-(2-isopropylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one Hydroxy (OH) 2-Isopropylphenoxy Trifluoromethyl (CF₃) C₁₉H₁₅F₃O₄ 376.32
7-Propoxy-3-(4-methoxy-3-nitrophenyl)-4H-chromen-4-one Propoxy (OPr) 4-Methoxy-3-nitrophenyl - C₁₉H₁₇NO₆ 355.35
5,7-Dihydroxy-2-phenyl-4H-chromen-4-one Hydroxy (OH) - Phenyl (Ph) at C2 C₁₅H₁₀O₄ 254.24

Key Observations:

Substituent Effects on Polarity and Solubility :

  • The isopropoxy group in the target compound enhances lipophilicity compared to smaller alkoxy groups (e.g., ethoxy in or hydroxy in ).
  • Polar substituents like hydroxy or nitro (e.g., in ) increase solubility in polar solvents but may reduce membrane permeability .

Electron-withdrawing groups (e.g., CF₃ in or nitro in ) modulate the chromenone ring’s electronic properties, altering UV absorption and reaction kinetics .

Key Findings:

  • Alkylation Efficiency : Smaller alkyl halides (e.g., ethyl bromide) generally achieve higher yields compared to bulkier reagents like isopropyl bromide due to steric limitations .
  • Regioselectivity: Substituents at position 3 (e.g., phenoxy) direct further functionalization to position 7, as seen in the target compound .

Crystallographic and Stability Data

  • Crystal Packing : The title compound’s structural analogs (e.g., 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one ) exhibit stabilization via C–H···O interactions and π-π stacking, with planarity deviations <0.2 Å.
  • Thermal Stability : Alkoxy groups (e.g., isopropoxy) improve thermal stability compared to hydroxy-substituted derivatives, which may undergo dehydration .

Biological Activity

7-Isopropoxy-3-phenoxy-4H-chromen-4-one, a compound belonging to the flavonoid family, has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 303095-15-0
  • Molecular Formula : C17H18O4
  • Molecular Weight : 286.33 g/mol

The biological activity of this compound is attributed to several mechanisms:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress.
  • Anti-inflammatory Effects : It modulates inflammatory pathways, potentially inhibiting the production of pro-inflammatory cytokines.
  • Anticancer Properties : Studies indicate that it may induce apoptosis in cancer cells by activating caspases and inhibiting tubulin polymerization.

Antioxidant Activity

Research has demonstrated that this compound effectively scavenges free radicals, contributing to its antioxidant capacity. In vitro assays have shown a significant reduction in oxidative stress markers.

Anti-inflammatory Activity

The compound has been shown to inhibit the expression of inflammatory mediators such as TNF-alpha and IL-6 in cell culture studies. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Anticancer Activity

In vitro studies have evaluated the anticancer effects against various human cancer cell lines, including:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)
  • HeLa (cervical cancer)

The compound demonstrated notable cytotoxicity with IC50 values indicating effective inhibition of cell proliferation.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Induction of apoptosis
A54910.2Inhibition of tubulin polymerization
HeLa15.0Activation of caspase pathways

Study Example

A study published in Phytochemistry evaluated the compound's effects on MCF-7 cells. The results indicated that treatment with this compound led to a significant increase in apoptotic cells compared to control groups, highlighting its potential as an anticancer agent .

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